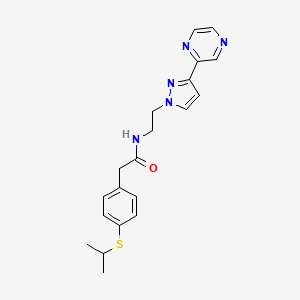

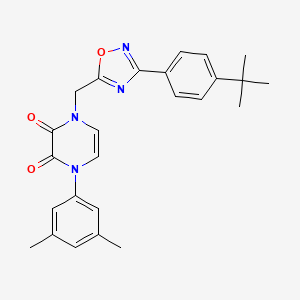

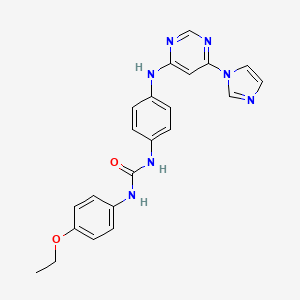

Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Synthesis of Bis-benzoquinoline Derivatives : A method involving the ring-opening of furan through a three-component reaction catalyzed by iodine has been described. This process enables the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives in moderate yields, showcasing the utility of furan compounds in complex organic synthesis (Chen et al., 2013).

Antimicrobial and Antioxidant Activity

- Antioxidant and Antimicrobial Properties of Novel Furan/Benzofuran C-2 Coupled Quinoline Hybrids : Research indicates the synthesis of novel furan and benzofuran quinoline-4-carboxylates demonstrating good antioxidant and antimicrobial activities. This suggests the potential of furan derivatives in developing new pharmacologically active compounds (Rajpurohit et al., 2017).

Corrosion Inhibition

- Prevention of Corrosion on Mild Steel : A study utilizing a novel organic compound similar in structure for the inhibition of mild steel corrosion in acidic media indicates that such compounds can act as effective corrosion inhibitors, which could have implications for industrial applications (Singaravelu & Bhadusha, 2022).

Enzyme-Catalyzed Reactions

- Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid : Enzyme-catalyzed processes involving furan derivatives for the conversion of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) highlight the role of furan-based compounds in sustainable chemistry and polymer production (Dijkman et al., 2014).

Heterocyclic Chemistry

- Synthesis of Heterocycles : Various methodologies involving furan compounds have been developed for the synthesis of complex heterocycles, which are crucial in drug development and materials science. For instance, the gold(I)-catalyzed reactivity of furan-ynes with N-oxides offers a route to synthesize substituted dihydropyridinones and pyranones, demonstrating the versatility of furan derivatives in creating bioactive molecules (Nejrotti et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

furan-2-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c22-18(16-6-3-11-23-16)21-9-7-13(8-10-21)24-17-12-19-14-4-1-2-5-15(14)20-17/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYDFUORIZHTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2755388.png)

![(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2755389.png)

![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)